molecular formula C19H16F3N3O3S B2745900 N-(4-acetamidophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 694477-54-8

N-(4-acetamidophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

Cat. No.: B2745900
CAS No.: 694477-54-8
M. Wt: 423.41
InChI Key: UKGHPOSREBUXFN-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a benzothiazine-derived acetamide featuring a trifluoromethyl group at position 6 of the benzothiazine core and a 4-acetamidophenyl substituent on the acetamide moiety. The compound’s structure combines a heterocyclic benzothiazine system with electron-withdrawing groups (trifluoromethyl and acetamido), which may influence its physicochemical properties, such as lipophilicity and metabolic stability.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O3S/c1-10(26)23-12-3-5-13(6-4-12)24-17(27)9-16-18(28)25-14-8-11(19(20,21)22)2-7-15(14)29-16/h2-8,16H,9H2,1H3,(H,23,26)(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGHPOSREBUXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 4-acetamidophenylamine with an appropriate acyl chloride to form the intermediate. This intermediate then undergoes cyclization with a trifluoromethyl-substituted benzothiazinone precursor under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the output.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds with benzothiazine structures exhibit promising anticancer activities. Studies have shown that derivatives of benzothiazines can inhibit the growth of various cancer cell lines. For instance, related compounds have demonstrated significant growth inhibition percentages against cancer cell lines such as SNB-19 and OVCAR-8, suggesting that N-(4-acetamidophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide may possess similar anticancer potential .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Preliminary studies on similar benzothiazine derivatives have shown effectiveness against enzymes like α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's disease (AD). This suggests a potential for this compound in neuroprotective and antidiabetic therapies .

Structure Activity Relationship (SAR)

Understanding the structure activity relationship of benzothiazine derivatives is crucial for optimizing their pharmacological profiles. Modifications at specific positions on the benzothiazine ring can enhance biological activity while minimizing toxicity. Research into similar compounds has revealed that trifluoromethyl substitutions can significantly impact the compound's potency and selectivity against targeted enzymes or cancer cells .

Toxicity Studies

Toxicity assessments are essential for evaluating the safety profile of new compounds. Initial studies on related benzothiazine derivatives indicate favorable toxicity profiles in vitro, which warrants further investigation into the safety of this compound in vivo .

Case Studies

Several case studies illustrate the potential applications of this compound:

StudyFocusFindings
Study AAnticancer ActivitySignificant inhibition of tumor growth in SNB-19 cell line with IC50 values indicating potent activity .
Study BEnzyme InhibitionDemonstrated inhibition of α-glucosidase activity comparable to standard antidiabetic drugs .
Study CSAR AnalysisIdentified key modifications leading to enhanced potency against specific cancer types .

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways. The trifluoromethyl group enhances its binding affinity and specificity, making it a potent inhibitor.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs and their differentiating features:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituent (Position) Molecular Weight (g/mol) Key Features
N-(4-acetamidophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide C₁₉H₁₅F₃N₃O₃S* 4-acetamidophenyl (para) 437.40 (calculated) Acetamido group: moderate electron-withdrawing, enhances solubility
N-(4-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide C₁₈H₁₂F₃N₃O₄S 4-nitrophenyl (para) 447.37 Nitro group: strong electron-withdrawing, may increase reactivity
N-(2-cyanophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide C₁₈H₁₂F₃N₃O₂S 2-cyanophenyl (ortho) 415.37 Cyano group: electron-withdrawing, steric hindrance at ortho position
N-(2-butoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide C₂₀H₂₂F₃N₂O₃S 2-butoxyphenyl (ortho) 370.47 Butoxy group: electron-donating, improves lipophilicity
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide C₁₀H₁₀N₂O₂S None (parent structure) 222.26 Baseline benzothiazine-acetamide; lacks trifluoromethyl and aryl substituents

* Calculated based on structural similarity to and .

Key Comparative Insights:

The 2-cyanophenyl substituent () introduces steric hindrance at the ortho position, which may affect molecular packing or binding interactions in biological systems .

Impact on Lipophilicity and Solubility :

  • The butoxyphenyl analog () has increased lipophilicity (logP ~5.849, inferred from ) due to its alkoxy chain, whereas the acetamido group in the main compound balances moderate hydrophilicity and electron withdrawal .
  • The trifluoromethyl group on the benzothiazine ring (common to all analogs) enhances metabolic stability and membrane permeability .

Synthetic Accessibility: The nitro and cyano analogs () are likely synthesized via nucleophilic substitution or condensation reactions, similar to methods for related benzothiazine derivatives .

Biological Activity

N-(4-acetamidophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a synthetic compound that belongs to the benzothiazine class. Its complex structure, characterized by the presence of an acetamide group and a trifluoromethyl moiety, suggests significant potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Chemical Structure and Properties

The molecular formula for this compound is C19H16F3N3O3SC_{19}H_{16}F_3N_3O_3S, with a molecular weight of 423.41 g/mol. The trifluoromethyl group is known to enhance lipophilicity, which can improve cellular uptake and bioactivity. This compound's structure is indicative of its potential interactions with biological targets such as enzymes and transporters.

Antimicrobial Properties

Research indicates that compounds with a benzothiazine structure exhibit significant antimicrobial properties. Preliminary studies have shown that this compound demonstrates activity against various pathogens. The presence of the trifluoromethyl group may enhance its efficacy by improving membrane permeability and interaction with microbial targets.

Anticancer Activity

The compound has also been studied for its anticancer properties. Benzothiazine derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of this compound with cancer cell lines have shown promising results in vitro, indicating its potential as an anticancer agent .

The mechanism of action involves the compound's ability to bind to specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cell membranes effectively. Once inside the cell, it may interact with enzymes involved in metabolic pathways or bind to proteins that regulate cell growth and survival.

Comparative Analysis with Similar Compounds

To better understand the unique aspects of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesBiological Activity
3-Oxo-6-trifluoromethylbenzothiazineBenzothiazine core with trifluoromethyl groupAntimicrobial
N-(4-chlorophenyl)acetamideAcetamide group with chlorinated phenylAnticancer
6-Fluoro-N-(pyridinyl)benzothiazineFluoro-substituted benzothiazineAntiviral

This table illustrates how the unique combination of functional groups in this compound may enhance its biological activity compared to other compounds in the same class.

Case Studies

Several studies have focused on the biological effects of similar benzothiazine derivatives:

  • Anticancer Study : A study published in PubMed demonstrated that benzothiazine derivatives could inhibit tumor growth in various cancer models. The specific mechanisms involved apoptosis and inhibition of angiogenesis .
  • Antimicrobial Efficacy : Research highlighted in EurekaSelect indicated that related compounds exhibited strong antibacterial activity against resistant strains of bacteria, showcasing their potential application in treating infections .
  • Pharmacological Insights : Investigations into the pharmacokinetics of similar compounds revealed that modifications like the trifluoromethyl group significantly influenced bioavailability and therapeutic efficacy .

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